molecular formula C9H8O5 B1582474 4-Methoxyisophthalic acid CAS No. 2206-43-1

4-Methoxyisophthalic acid

Cat. No.: B1582474
CAS No.: 2206-43-1
M. Wt: 196.16 g/mol
InChI Key: JIICYHFLIOGGHE-UHFFFAOYSA-N
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Description

4-Methoxyisophthalic acid, also known as 4-methoxy-1,3-benzenedicarboxylic acid, is an organic compound with the molecular formula C₉H₈O₅. It is a derivative of isophthalic acid, where a methoxy group is substituted at the para position relative to one of the carboxylic acid groups.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Methoxyisophthalic acid are not fully understood. It is known that it can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

It is likely that it influences cell function by interacting with various cellular pathways, potentially affecting gene expression and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

It is likely that its effects on cellular function change over time, potentially due to factors such as stability, degradation, and long-term effects observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is likely that its effects vary with dosage, potentially leading to threshold effects or toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that it interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxyisophthalic acid can be synthesized through multiple routes. One notable method involves starting from 4-methylphenol, which undergoes esterification, Fries rearrangement, methylation, and oxidation. This method avoids the use of volatile and corrosive hydrochloric acid, resulting in an overall yield of 49% . Another method involves the hydrolysis of dimethyl 4-methoxyisophthalate in an aqueous sodium hydroxide solution at 80°C, followed by acidification with concentrated hydrochloric acid to precipitate the product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale operations.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyisophthalic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: Oxidation of the methoxy group yields 1,3-benzenedicarboxylic acid.

    Substitution: Substitution reactions yield various derivatives depending on the substituent introduced.

Scientific Research Applications

4-Methoxyisophthalic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Methoxyisophthalic acid is unique due to the presence of both carboxylic acid groups and a methoxy group, which confer distinct chemical reactivity and potential for diverse applications in synthesis and materials science.

Properties

IUPAC Name

4-methoxybenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIICYHFLIOGGHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176549
Record name 4-Methoxyisophthalic acid
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Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2206-43-1
Record name 4-Methoxy-1,3-benzenedicarboxylic acid
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Record name 4-Methoxyisophthalic acid
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Record name 2206-43-1
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Record name 4-Methoxyisophthalic acid
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Record name 4-methoxyisophthalic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-methoxyisophthalic acid in the construction of coordination polymers?

A1: this compound (MIPA) plays a crucial role as an organic linker in constructing coordination polymers (CPs) [, ]. Its structure, featuring two carboxylate groups, allows it to act as a bridging ligand, coordinating with metal ions to form extended network structures. This ability enables the creation of diverse CPs with varying architectures and properties, depending on the choice of metal ion and additional ligands used in the synthesis.

Q2: How do the structural features of this compound influence the properties of the resulting coordination polymers?

A2: The structural features of MIPA directly impact the properties of the resulting CPs. For instance, the presence of the methoxy group (-OCH3) can influence the solubility and luminescent properties of the CPs [, ]. Furthermore, the relative orientation of the carboxylate groups in MIPA dictates its coordination geometry with metal ions, leading to different network topologies. For example, researchers have synthesized CPs with 1D, 2D, and 3D structures by combining MIPA with copper(II) ions and varying the reaction conditions [].

Q3: Can you provide an example of how this compound-based coordination polymers are being investigated for specific applications?

A3: Researchers are exploring the potential of MIPA-based CPs as luminescent probes for detecting specific ions. In one study, a zinc-based CP incorporating MIPA and 4,4′-bipyridine exhibited high sensitivity towards aluminum (Al3+) and sulfide (S2-) ions through a luminescence quenching effect []. This selective response makes the CP a promising candidate for developing sensors for these ions.

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